molecular formula C12H14ClN3O2 B8487334 2-Chloro-3-(2,2-dimethoxyethylamino)quinoxaline

2-Chloro-3-(2,2-dimethoxyethylamino)quinoxaline

Cat. No. B8487334
M. Wt: 267.71 g/mol
InChI Key: VPDLDNPQNDDZSK-UHFFFAOYSA-N
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Patent
US06124287

Procedure details

A mixture of 5.0 g of 2,3-dichloroquinoxaline and 5.5 ml of aminoacetaldehyde dimethyl acetal in 75 ml of ethanol is refluxed for 4 h. After concentrating under vacuum, the resulting mixture is added with water and extracted with ethyl acetate. The organic extracts are then washed with saturated NaCl, dried and evaporated. The residue is finally chromatographed on SiO2 (eluent: CH2Cl2), thereby obtaining 5.0 g of 2-chloro-3-(2,2-dimethoxyethylamino)quinoxaline (IR (KBr): 3347, 2936, 1580, 1523, 1129 cm-1). 4.5 g of this product are then treated with 20 ml of 48% HBr and the mixture is refluxed for 4 h. After cooling down, the mixture is neutralized with aqueous NaOH and the resulting precipitate is filtered under vacuum and dried to obtain 3.2 g of imidazo[1,2-a]quinoxalin-4(5H)-one (m.p. >300° C.)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([Cl:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][O:14][CH:15]([O:18][CH3:19])[CH2:16][NH2:17]>C(O)C>[Cl:12][C:11]1[C:2]([NH:17][CH2:16][CH:15]([O:18][CH3:19])[O:14][CH3:13])=[N:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1Cl
Name
Quantity
5.5 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under vacuum
ADDITION
Type
ADDITION
Details
the resulting mixture is added with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts are then washed with saturated NaCl
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is finally chromatographed on SiO2 (eluent: CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2N=C1NCC(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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